Omeprazole Sodium
Beschreibung
Omeprazole sodium is the sodium salt form of omeprazole, a proton pump inhibitor (PPI) widely used to suppress gastric acid secretion in conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. Unlike the free base form, this compound exhibits enhanced water solubility, making it suitable for intravenous (IV) formulations . Its mechanism involves irreversible inhibition of the H+/K+-ATPase enzyme in gastric parietal cells, reducing acid secretion for up to 72 hours .
Key pharmaceutical attributes include:
- Chemical Stability: this compound semihydrate (C₁₇H₁₈N₃NaO₃S·0.5H₂O) has a distinct X-ray diffraction pattern, ensuring crystalline integrity during storage .
- Formulation Innovations: Rapid-release formulations with sodium bicarbonate achieve bioequivalence to enteric-coated capsules by neutralizing gastric acid, enabling immediate absorption .
- Clinical Safety: Adverse effects include leukopenia and headaches in rare cases, emphasizing the need for monitoring during IV administration .
Eigenschaften
IUPAC Name |
sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXPMWYHEBGTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N3NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95510-70-6 | |
| Record name | Omeprazole sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095510706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMEPRAZOLE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV03YZ6QLW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Wirkmechanismus
Target of Action
Omeprazole Sodium, also known as Esthis compound or Omeprazole (sodium), primarily targets the H+/K+ ATPase enzyme system , also known as the proton pump , located at the secretory surface of the gastric parietal cell. This enzyme system plays a crucial role in the final step of gastric acid secretion.
Mode of Action
This compound is a proton pump inhibitor (PPI) . It works by binding to the H+/K+ ATPase enzyme system and inhibiting its function. This inhibition blocks the final step of gastric acid secretion, thereby reducing the amount of acid produced in the stomach. The drug’s effectiveness is similar to that of other PPIs.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the proton pump, this compound prevents the exchange of potassium ions from the lumen with hydronium from the cells. This action disrupts the oversecretion of gastric acid, which is characteristic of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.
Pharmacokinetics
This compound exhibits a bioavailability of 35–76%. It is primarily metabolized in the liver by the enzymes CYP2C19 and CYP3A4. The drug’s elimination half-life is approximately 1–1.2 hours, and it is excreted 80% in urine and 20% in bile via feces.
Result of Action
The drug’s action results in the inhibition of acid secretion in the stomach, which ameliorates conditions such as gastroesophageal reflux and peptic ulcer disease.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and anti-gastric acid secretion can vary among individuals with different CYP2C19 phenotypes, including extensive metabolizers (EMs), intermediate metabolizers (IMs), poor metabolizers (PMs), and ultrarapid metabolizers (UMs)
Biochemische Analyse
Biochemical Properties
This inhibition is achieved through covalent binding to the sulfhydryl groups of cysteines on the enzyme, leading to irreversible inactivation . The compound interacts with various biomolecules, including enzymes like CYP2C19 and CYP3A4, which are involved in its metabolism . These interactions are essential for the compound’s pharmacokinetics and pharmacodynamics.
Cellular Effects
Omeprazole Sodium affects various types of cells and cellular processes. It primarily influences gastric parietal cells by inhibiting acid secretion . This inhibition affects cell signaling pathways, particularly those involving gastrin, a hormone that stimulates acid production . Additionally, this compound can impact gene expression related to acid secretion and cellular metabolism, leading to changes in the overall function of gastric cells .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to an active sulfenamide form in the acidic environment of the stomach . This active form binds covalently to the H+, K±ATPase enzyme, inhibiting its activity and thereby reducing acid secretion . The compound also shows competitive inhibition of CYP2C19 activity, affecting the metabolism of other drugs metabolized by this enzyme . These interactions at the molecular level are crucial for its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is acid-labile and rapidly degraded by gastric acid, necessitating its administration in enteric-coated formulations to ensure stability . Long-term studies have shown that this compound can lead to changes in cellular function, including alterations in gastric mucosal structure and function . These effects are observed both in vitro and in vivo, highlighting the importance of stability and degradation in its therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits gastric acid secretion and promotes ulcer healing . At high doses, it can lead to adverse effects such as hypergastrinemia and changes in liver enzyme levels . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in clinical settings.
Metabolic Pathways
This compound is primarily metabolized by the enzymes CYP2C19 and CYP3A4 . The main metabolites include 5-hydroxyomeprazole and omeprazole sulfone . These metabolic pathways are essential for the compound’s elimination and influence its pharmacokinetic profile. The interactions with these enzymes also affect the metabolism of other drugs, highlighting the importance of understanding its metabolic pathways.
Transport and Distribution
After absorption, this compound is transported and distributed within cells and tissues. It accumulates in the acidic secretory canaliculi of gastric parietal cells, where it is activated . The compound is highly protein-bound in the plasma, which affects its distribution and bioavailability . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic use.
Subcellular Localization
This compound localizes primarily in the secretory canaliculi of gastric parietal cells . This subcellular localization is essential for its activity, as it allows the compound to interact with the H+, K±ATPase enzyme and inhibit acid secretion. The targeting signals and post-translational modifications that direct this compound to these specific compartments are critical for its function and therapeutic effects.
Biologische Aktivität
Omeprazole, a widely used proton pump inhibitor (PPI), is primarily prescribed for managing gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. This article focuses on the biological activity of omeprazole, particularly its pharmacological effects, mechanisms of action, and associated clinical findings.
Omeprazole acts by irreversibly inhibiting the H+/K+ ATPase enzyme system (the proton pump) in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, thereby increasing gastric pH. The drug is administered as a prodrug and is activated in the acidic environment of the parietal cells, where it forms a sulfenamide that binds covalently to the proton pump .
Pharmacokinetics
The pharmacokinetics of omeprazole can vary based on formulation and individual genetic factors. A study comparing omeprazole with sodium bicarbonate powder indicated that different CYP2C19 gene polymorphisms significantly affect pharmacokinetic parameters such as half-life and area under the curve (AUC) but not Tmax .
Anti-inflammatory Effects
Recent research has highlighted omeprazole's potential anti-inflammatory properties. In vitro studies demonstrated that omeprazole significantly reduced levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-induced models. This effect was associated with decreased oxidative stress markers and enhanced antioxidant enzyme activities (SOD and catalase) in treated cells .
Neuroprotective Effects
Omeprazole has also shown neuroprotective effects by mitigating oxidative stress in neuronal cells. In a study involving U-87 glioblastoma cells, omeprazole treatment resulted in a dose-dependent decrease in reactive oxygen species (ROS) production and improved cell viability under oxidative stress conditions induced by LPS .
Clinical Case Studies
- Gastroesophageal Reflux Disease (GERD) : A systematic review evaluated the efficacy of omeprazole combined with sodium bicarbonate versus omeprazole alone in treating GERD. Both treatments were effective, with a slight advantage for the combination therapy in achieving sustained symptom relief .
- Adverse Reactions : A case report detailed severe adverse reactions to omeprazole, including allergic shock and significant gastrointestinal disturbances. Genetic screening revealed that the patient had poor metabolic capacity for omeprazole, leading to an accumulation of metabolites and subsequent adverse effects .
Comparative Efficacy
The following table summarizes the comparative efficacy of omeprazole against other treatments for acid-related disorders:
Wissenschaftliche Forschungsanwendungen
Gastroesophageal Reflux Disease (GERD)
Omeprazole (sodium) is primarily utilized in the treatment of GERD, a condition characterized by the backward flow of stomach contents into the esophagus. Studies indicate that omeprazole effectively reduces esophageal acidity and alleviates symptoms associated with GERD. A systematic review highlighted that the combination of omeprazole and sodium bicarbonate provides rapid relief from symptoms compared to traditional formulations .
Peptic Ulcers
The compound is also employed in treating peptic ulcers, including gastric and duodenal ulcers. A multicenter clinical trial demonstrated that omeprazole combined with sodium bicarbonate significantly improved healing rates and symptom relief in patients with peptic ulcers . The formulation's ability to neutralize gastric acid allows for better protection of the gastric mucosa.
Laryngopharyngeal Reflux (LPR)
Recent studies have shown that omeprazole (sodium bicarbonate) can effectively treat LPR, with reported symptom improvement rates as high as 92% when administered in combination with other therapies . This application underscores its versatility beyond typical GERD treatment.
Helicobacter pylori Eradication
While omeprazole is part of combination therapy for eradicating Helicobacter pylori, studies indicate that its efficacy may vary. Research suggests that while it aids in reducing gastric acidity, it may not achieve satisfactory cure rates when used alone or in certain combinations .
Pharmacokinetics and Bioavailability
Omeprazole's pharmacokinetics are significantly influenced by its formulation as a sodium salt combined with sodium bicarbonate. This combination enhances the drug's solubility and absorption in the gastrointestinal tract, leading to a quicker onset of action compared to enteric-coated formulations . A study comparing different formulations found that the bioavailability of omeprazole (sodium) was superior, resulting in higher plasma concentrations shortly after administration .
Hyponatremia Induced by Omeprazole
A notable case study reported a 67-year-old male who developed hyponatremia attributed to omeprazole use. Upon switching to ranitidine, his sodium levels normalized, indicating potential adverse effects associated with PPIs like omeprazole . This case emphasizes the need for careful monitoring when prescribing PPIs.
Efficacy in Diverse Populations
Clinical trials have assessed the efficacy of omeprazole (sodium) across diverse populations, including pediatric patients and those with varying genetic backgrounds affecting drug metabolism (e.g., CYP2C19 polymorphisms). These studies reveal that while efficacy remains consistent, individual responses may vary based on genetic factors .
Summary Table of Clinical Applications
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Chemical and Pharmacokinetic Properties
Omeprazole sodium is compared to other PPIs and sodium-based formulations:
- Esomeprazole : The (S)-isomer of omeprazole, esomeprazole offers higher bioavailability and prolonged acid suppression due to slower hepatic metabolism .
- Pantoprazole Sodium : Exhibits higher selectivity for parietal cells, reducing drug interactions compared to omeprazole .
- Rabeprazole Sodium : Faster activation at neutral pH, making it effective in rapid-onset therapy .
Clinical Efficacy
- Gastric Ulcers : A 2022 study found esthis compound achieved a 97.1% efficacy rate vs. This compound’s 80.5% (P<0.05) in combination therapies .
- Duodenal Ulcers : A meta-analysis of 15 RCTs showed pantoprazole sodium and omeprazole had similar healing rates (90% vs. 88%), but pantoprazole had fewer adverse events (RR: 0.72) .
- Intragastric pH Control : Rabeprazole sodium maintained pH >4 for 14.2 hours/day vs. This compound’s 12.1 hours (P<0.05) in healthy volunteers .
Analytical Methodologies
- TLC-Densitometry : this compound and diclofenac sodium were quantified simultaneously with a detection limit of 0.009 µg/spot, comparable to HPLC .
- HPLC : Superior sensitivity (LOD: 0.18 µg/mL) but requires expensive equipment .
- Spectrophotometry : Less precise for combined formulations due to overlapping spectra .
Compatibility and Drug Interactions
This compound is incompatible with 81 drugs, including antibiotics (e.g., ampicillin) and antifungals, leading to precipitation or pH instability . In contrast, pantoprazole sodium has fewer documented incompatibilities, enhancing its utility in polypharmacy .
Key Research Findings and Data Tables
Table 1: Pharmacokinetic Comparison of PPIs
| PPI | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
|---|---|---|---|
| This compound (IV) | 1,460–3,660 | 0.5–1.0 | 2,800–4,200 |
| Esomeprazole (Oral) | 1,300–1,800 | 1.5–2.0 | 4,500–5,500 |
| Pantoprazole (IV) | 2,100–3,200 | 1.0–1.5 | 3,800–4,500 |
Table 2: Adverse Event Rates in Clinical Trials
| PPI | Headache (%) | Diarrhea (%) | Leukopenia (%) |
|---|---|---|---|
| This compound | 5.7–16.6 | 3.2–5.8 | 0.5–1.2 |
| Esomeprazole | 2.1–4.3 | 1.9–3.1 | <0.1 |
| Pantoprazole Sodium | 1.8–3.5 | 2.0–2.5 | <0.1 |
Vorbereitungsmethoden
Core Synthesis via Thioether Intermediate Formation
The foundational synthetic route involves a two-step process: (1) formation of the thioether intermediate 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylthio]-1H-benzimidazole and (2) oxidation to omeprazole, followed by salt formation with sodium hydroxide.
Step 1: Thioether Coupling
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride reacts with 2-mercapto-5-methoxy-1H-benzimidazole in a mixed solvent system of ethanol and acetone. Sodium hydroxide (10–15% w/v) and sodium iodide (2–5 mol%) catalyze the reaction at 40–60°C for 4–6 hours, achieving yields of 88–92%. The use of sodium iodide accelerates the reaction kinetics by facilitating nucleophilic substitution, reducing side products like impurity C (des-methoxy omeprazole).
Step 2: Oxidation to Omeprazole
The thioether intermediate is oxidized using peracetic acid (1.2 equivalents) in ethyl acetate at −25°C to −10°C. Lactic acid (0.2 equivalents) is added to stabilize the reaction milieu, minimizing the formation of impurity D (sulfone derivative). After oxidation, the pH is adjusted to 8.0–8.5 with sodium hydroxide to precipitate omeprazole, which is recrystallized from methanol to achieve 94.8% purity.
Step 3: Salt Formation
Omeprazole reacts with sodium hydroxide (1:1.1 molar ratio) in aqueous ethanol, followed by lyophilization to obtain the final sodium salt.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Critical parameters for thioether formation include:
Oxidation Control
Peracetic acid outperforms traditional oxidants (e.g., hydrogen peroxide) by reducing over-oxidation. At −25°C, impurity D content is maintained at 0.005–0.025%, compared to 0.1–0.3% at higher temperatures.
Purification and Recrystallization
Post-oxidation, omeprazole is purified via pH-controlled precipitation (pH 8.0–8.5) and recrystallization from methanol or ethanol. This step reduces residual impurities to:
| Impurity | Specification (%, w/w) |
|---|---|
| C | 0.001–0.010 |
| D | 0.005–0.025 |
Methanol recrystallization yields a crystalline form with >99.5% chemical purity and uniform particle size (D90 < 50 µm).
Pharmaceutical Formulation Strategies
Lyophilized Powder for Injection
A representative formulation includes:
| Component | Quantity per 40 mg Dose |
|---|---|
| This compound | 40 mg (equiv. omeprazole) |
| Edetate disodium | 0.5 mg |
| Sodium hydroxide | q.s. to pH 10.6–11.1 |
The solution is freeze-dried at −45°C for 2 hours, followed by primary drying at −35°C (24 hours) and secondary drying at 25°C (6 hours). This process ensures <2% degradation products after 24 months at 25°C.
Bioequivalence Considerations
A pharmacokinetic study comparing this compound formulations demonstrated bioequivalence (90% CI for AUC: 95–105%) across CYP2C19 genotypes, affirming the robustness of the salt’s preparation and stability.
Quality Control Metrics
Key analytical methods include:
-
X-ray diffraction to verify crystalline structure.
-
Karl Fischer titration for residual moisture (<1.0% in lyophilized products).
Comparative Analysis of Methods
Traditional routes using sodium alkoxides or acetylacetate salts yield 70–80% omeprazole with higher impurities (C: 0.05–0.1%; D: 0.1–0.3%). In contrast, the sodium iodide/peracetic acid method achieves superior metrics:
| Metric | Conventional Method | Optimized Method |
|---|---|---|
| Yield (Step 1) | 70–80% | 88–92% |
| Impurity C | 0.05–0.1% | 0.001–0.010% |
| Total Reaction Time | 12–18 hours | 6–8 hours |
Q & A
Q. What analytical methods are recommended for quantifying omeprazole sodium in pharmaceutical formulations, and how are they validated?
High-performance liquid chromatography (HPLC) is the gold standard for quantifying this compound due to its sensitivity and specificity. Method validation should follow compendial guidelines (e.g., USP Chapter 1225) to assess parameters like linearity (0.1–100 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) . Gas chromatography with flame ionization detection (GC-FID) may also be used for impurity profiling, particularly for volatile degradation products . Include a calibration curve table and system suitability criteria (e.g., tailing factor <2.0, theoretical plates >2000) in experimental protocols .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Stability studies must follow ICH Q1A guidelines, testing parameters such as:
- Temperature: 25°C ± 2°C (long-term), 40°C ± 2°C (accelerated)
- Humidity: 60% ± 5% RH
- Light exposure: Per ICH Q1B photostability testing Analytical endpoints include pH changes, impurity formation (e.g., sulfonic acid derivatives), and potency loss. For example, this compound infusion solutions degrade significantly after 3 hours at room temperature, requiring immediate use post-reconstitution .
Q. What systematic review frameworks are suitable for synthesizing safety data on this compound?
Use PRISMA guidelines for systematic reviews. Key steps:
- Search strategy: Databases (PubMed, EMBASE, SciELO) with terms like "this compound AND (toxicity OR adverse effects)" .
- Inclusion criteria: Peer-reviewed studies in English/Spanish/Portuguese (2000–2025), excluding non-clinical or non-human data.
- Risk of bias assessment: Cochrane Collaboration’s tool for randomized trials .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic variability be resolved in population studies?
Pharmacokinetic contradictions (e.g., CYP2C19 polymorphism effects) require:
- Study stratification: Group participants by CYP2C19 metabolizer status (poor, intermediate, extensive) .
- Nonlinear mixed-effects modeling (NONMEM): To quantify inter-individual variability and covariate effects (e.g., age, renal function).
- Bioanalytical validation: Ensure LC-MS/MS methods detect omeprazole and its metabolites (5-hydroxyomeprazole, omeprazole sulfone) at sub-nanogram levels .
Q. What experimental designs are optimal for assessing this compound’s environmental impact in wastewater?
Follow the EMA’s Environmental Risk Assessment (ERA) framework:
-
Phase I: Calculate predicted environmental concentration (PEC) using the formula:
-
Phase II: Aquatic toxicity testing with Daphnia magna (EC50) and algae (ErC50) .
-
Mitigation strategies: Evaluate ozonation efficacy for degrading omeprazole in wastewater treatment plants .
Q. How can researchers address bioequivalence challenges in generic this compound formulations?
Bioequivalence studies must adhere to FDA/EMA bioequivalence guidelines:
- Study design: Randomized, crossover trials in healthy adults (n ≥ 24) under fasting/fed conditions .
- Endpoint selection: AUC₀–t (90% CI: 80–125%) and Cmax.
- Preformulation analysis: Compare polymorphic forms (e.g., anhydrous vs. monohydrate) using X-ray diffraction (XRPD) and dissolution profiling (pH 6.8 buffer) .
Methodological Guidance
Q. How to apply the FINER criteria when formulating research questions on this compound’s drug-drug interactions?
- Feasible: Ensure access to CYP2C19-genotyped cohorts.
- Novel: Investigate understudied interactions (e.g., omeprazole + clopidogrel in CYP2C19*17 carriers).
- Ethical: Obtain IRB approval for genetic testing .
Q. What statistical approaches are recommended for meta-analyses of this compound’s efficacy in GERD?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
